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Compound of Interest

Compound Name: Cinnamtannin B1

Cat. No.: B1669054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and

stereochemical determination of Cinnamtannin B1, a trimeric A-type proanthocyanidin. Found

in various species of the Cinnamomum genus, this natural product has garnered significant

interest for its diverse biological activities. This document details the key experimental

methodologies, presents a consolidated summary of quantitative spectroscopic data, and

visualizes the structural relationships and experimental workflows.

Structural Characterization of Cinnamtannin B1
The definitive structure of Cinnamtannin B1 has been established as epicatechin-

(2β→O→7,4β→8)-epicatechin-(4β→8)-epicatechin. This complex architecture, featuring both

A-type and B-type interflavan linkages, has been meticulously pieced together through a

combination of advanced spectroscopic techniques.

Molecular Formula and Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental

in determining the molecular formula of Cinnamtannin B1 as C₄₅H₃₆O₁₈.[1] This technique

provides a highly accurate mass measurement, which is a fundamental first step in the

structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance

(NMR) spectroscopy has been the cornerstone of elucidating the complex connectivity and

stereochemistry of Cinnamtannin B1. Experiments such as ¹H NMR, ¹³C NMR, DEPTQ-135,

Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC) have been employed to assign the proton

and carbon signals and to establish the linkages between the three epicatechin units.[1][2]

Stereochemistry Determination
The relative and absolute stereochemistry of Cinnamtannin B1 has been confirmed through a

combination of NMR techniques, including ¹H iterative Full Spin Analysis (HiFSA), and

Electronic Circular Dichroism (ECD).[1] ECD spectroscopy is particularly powerful for

determining the absolute configuration of chiral molecules by measuring the differential

absorption of left- and right-circularly polarized light.[1]

Quantitative Data Summary
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for

Cinnamtannin B1, compiled from published literature.[2] These data are crucial for the

identification and verification of this compound in natural extracts and synthetic samples.
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm, J in

Hz)

Unit I (Top)

2 99.8 -

3 66.5 4.15 (d, 3.4)

4 28.9 3.30 (d, 3.4)

4a 106.1 -

5 155.0 -

6 97.2 6.01 (s)

7 156.4 -

8 100.2 -

8a 153.2 -

1' 131.5 -

2' 115.0 6.98 (d, 1.8)

5' 115.7 6.78 (d, 8.2)

6' 118.9 6.85 (dd, 8.2, 1.8)

Unit II (Middle)

2 79.1 5.15 (br s)

3 72.1 4.28 (m)

4 36.9 4.88 (d, 4.0)

4a 106.9 -

5 156.9 -

6 96.0 6.08 (s)

7 157.6 -

8 107.2 -

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8a 154.5 -

1' 132.0 -

2' 115.2 7.05 (d, 1.8)

5' 115.9 6.80 (d, 8.2)

6' 119.1 6.90 (dd, 8.2, 1.8)

Unit III (Bottom)

2 80.5 4.75 (d, 7.8)

3 67.5 4.05 (m)

4 28.5
2.85 (dd, 16.5, 5.5), 2.75 (dd,

16.5, 8.5)

4a 100.1 -

5 157.0 -

6 95.8 5.95 (s)

7 156.8 -

8 106.5 -

8a 155.8 -

1' 131.8 -

2' 115.5 7.10 (d, 1.8)

5' 116.1 6.82 (d, 8.2)

6' 119.5 6.95 (dd, 8.2, 1.8)

Note: Chemical shifts are reported in ppm relative to TMS. Data acquired in Methanol-d₄.

Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the

structural elucidation of Cinnamtannin B1.
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Isolation and Purification
Cinnamtannin B1 is typically isolated from the bark of Cinnamomum species. A general

workflow for its isolation is as follows:

Dried Cinnamomum Bark Powder

Extraction with Acetone or Methanol

Concentration under Reduced Pressure

Liquid-Liquid Partitioning
(e.g., with Ethyl Acetate and Water)

Column Chromatography
(e.g., Sephadex LH-20)

Preparative HPLC
(e.g., Reversed-Phase C18)

Pure Cinnamtannin B1

Click to download full resolution via product page

Figure 1. General workflow for the isolation of Cinnamtannin B1.
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High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS)

Instrument: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or similar.[3]

Ionization Mode: Positive ion mode.

Mobile Phase: A typical mobile phase is a gradient of water with 0.1% formic acid and

acetonitrile.[3]

Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol

at a concentration of approximately 1 mg/mL.

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of

the molecular ion ([M+H]⁺), which is then used to calculate the elemental composition. For

Cinnamtannin B1, the protonated molecule is observed at m/z 865.1980, corresponding to

the molecular formula C₄₅H₃₇O₁₈⁺.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: Bruker AVANCE II 400 MHz or 900 MHz NMR spectrometer, or equivalent.[1][3]

Solvent: Methanol-d₄ is a commonly used solvent.[1]

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).[1]

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

¹³C NMR: Proton-decoupled spectra are acquired to observe all carbon signals. DEPTQ-135

experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire these

spectra, which are essential for establishing proton-proton and proton-carbon correlations,

respectively. These correlations are pieced together to build the carbon skeleton and

determine the points of linkage between the epicatechin units.

Data Processing: NMR data is processed using software such as Bruker TopSpin. Chemical

shifts are referenced to the residual solvent peak.
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Electronic Circular Dichroism (ECD) Spectroscopy
Instrument: Jasco J-710 circular dichroism spectrometer or similar.[1]

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g.,

methanol) to a concentration that gives a suitable absorbance in the UV-Vis region.

Data Acquisition: The ECD spectrum is recorded over a specific wavelength range (e.g., 200-

400 nm).

Data Analysis: The sign and intensity of the Cotton effects in the ECD spectrum are

compared with those of known related compounds or with theoretically calculated spectra to

determine the absolute configuration of the stereocenters.

Structural Relationships and Connectivity
The following diagram illustrates the key structural features and the connectivity of the three

epicatechin units in Cinnamtannin B1 as determined by NMR spectroscopy.
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Figure 2. Interflavan linkages in Cinnamtannin B1.

This in-depth guide provides a foundational understanding of the structural elucidation and

stereochemistry of Cinnamtannin B1. The detailed experimental protocols and compiled data

serve as a valuable resource for researchers in natural product chemistry, pharmacology, and

drug development who are working with this or structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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